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Trial Design & Patient Eligibility

The PRIMULA trial (NCT03151408) was a Phase III, double-blind, placebo-controlled, multicenter study

[1] [2]. A total of 406 patients were randomized in a 1:1 ratio to either the experimental or control group [3].

The table below summarizes the core design elements:

Trial Aspect Specification

Objective To evaluate efficacy and safety of Pracinostat + Azacitidine vs. Placebo +

Azacitidine [1] [2]

Primary Endpoint Overall Survival (OS) [3]

Key Secondary
Endpoints

Complete Remission (CR) rate, progression-free survival, duration of
response, safety [4]

Treatment Cycles 28-day cycles [1] [2]

Experimental Arm Pracinostat (orally) + Azacitidine (subcutaneous/IV) [1] [2]

Control Arm Placebo (orally) + Azacitidine (subcutaneous/IV) [1] [2]
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Patient eligibility was specifically designed to enroll a population unsuitable for intensive induction

chemotherapy [1] [2]. The main inclusion and exclusion criteria are summarized below:

Category Criteria

| Inclusion | - Diagnosis: Newly diagnosed, confirmed AML (de novo, secondary, or treatment-related) with

intermediate or unfavorable-risk cytogenetics [1] [2].

Age & Fitness: Age ≥18 years and unfit for intensive chemo, defined by Age ≥75 years OR Age <75
years with specific comorbidities (e.g., ECOG PS 2, significant cardiovascular/pulmonary disease,

other organ impairments) [1] [2].
Disease Status: ≥20% blasts in bone marrow; peripheral WBC count <30,000/µL (after hydroxyurea

cytoreduction if needed) [1] [2]. | | Exclusion | - AML Subtypes: Able to receive intensive
chemotherapy; favorable-risk cytogenetics (e.g., AML-associated inv(16), t(15;17), t(8;21)) [1] [2].

Prior Therapies: Prior HDAC inhibitor therapy; >1 prior cycle of hypomethylating agent (HMA) for an
antecedent disorder; bone marrow transplant for prior hematological disorder [1] [2].

Health Status: Active malignancy in last 12 months; uncontrolled infections; life-threatening illnesses
unrelated to AML; evidence of AML central nervous system involvement [1] [2]. |

Experimental Protocol & Treatment Schedule

The trial protocol involved a detailed treatment and monitoring schedule for both arms.
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PRIMULA Trial 28-Day Treatment Cycle

28-Day Treatment Cycle Key Assessments

Cycle Start
Day 1

Pracinostat/Placebo Phase
Oral, 3x/week on alternate days

Days 1-21

Azacitidine Phase
SC/IV, daily for 7 days

Overlaps
Days 1-7

Treatment Rest
7 days

Days 8-28

Cycle End
Day 28

Next Cycle
or Final Assessment

Continue until
progression/toxicity

Response:
Bone Marrow Blasts, CR/CRi

Safety:
Adverse Events, Blood Counts

Survival:
Overall Survival (Primary)
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Randomization & Stratification: Patients were randomized 1:1 to either Pracinostat plus

Azacitidine or placebo plus Azacitidine. Randomization was stratified by cytogenetic risk category
(intermediate vs. unfavorable) and ECOG performance status (0-1 vs. 2) [1] [2].

Dosing Schedule: The diagram above illustrates the 28-day cycle structure. Key details include:
Pracinostat/Placebo: Administered orally three times per week on alternate days for the first

three weeks of each cycle [1] [2].
Azacitidine: Administered at 75 mg/m² via subcutaneous or intravenous route for 7 consecutive

days (Days 1-7) of each cycle [1] [2].
Treatment Duration & Follow-up: Treatment continued until disease progression, relapse from

complete remission, or unacceptable toxicity. A minimum of 6 cycles was considered necessary to
achieve complete remission. After discontinuing treatment, patients entered a long-term follow-up

phase for survival monitoring every 3 months until death [1] [2].

Efficacy & Safety Outcomes

The primary results of the PRIMULA trial demonstrated a lack of efficacy for the Pracinostat combination.

Outcome Measure Pracinostat + AZA
Placebo +
AZA

Result

Median Overall
Survival

9.95 months 9.95 months Not Significant

(p=0.8275) [3]

Complete
Response (CR)
Rate

42% (in prior Phase 2) [4] Information

missing

Not significantly

different in Phase 3
[3]

Common Grade ≥3
Adverse Events

Febrile neutropenia,
thrombocytopenia, infections (from

prior Phase 2) [4]

Information
missing

Combination was
tolerable [3]

Efficacy Conclusion: The pre-planned interim analysis concluded that the study was unlikely to

meet its primary endpoint of overall survival, leading to its discontinuation. The final analysis
confirmed no significant difference in OS between the two groups [4] [3].

Safety Profile: The combination was reported as "tolerable" in the Phase 3 publication, with no new
safety signals identified [3]. A previous Phase 2 study of the same combination reported that 86% of

patients experienced grade 3 or higher treatment-emergent adverse events, most commonly
including febrile neutropenia (44%), thrombocytopenia (46%), and infections (52%) [4].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://trials.cancervic.org.au/details.aspx?ID=vctl_nct03151408
https://www.mayo.edu/research/clinical-trials/cls-20391194
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://trials.cancervic.org.au/details.aspx?ID=vctl_nct03151408
https://www.mayo.edu/research/clinical-trials/cls-20391194
https://trials.cancervic.org.au/details.aspx?ID=vctl_nct03151408
https://www.mayo.edu/research/clinical-trials/cls-20391194
https://trials.cancervic.org.au/details.aspx?ID=vctl_nct03151408
https://www.mayo.edu/research/clinical-trials/cls-20391194
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38499457/
https://www.targetedonc.com/view/phase-3-trial-of-pracinostat-plus-azacitidine-combination-in-aml-discontinued
https://pubmed.ncbi.nlm.nih.gov/38499457/
https://www.targetedonc.com/view/phase-3-trial-of-pracinostat-plus-azacitidine-combination-in-aml-discontinued
https://pubmed.ncbi.nlm.nih.gov/38499457/
https://www.targetedonc.com/view/phase-3-trial-of-pracinostat-plus-azacitidine-combination-in-aml-discontinued
https://pubmed.ncbi.nlm.nih.gov/38499457/
https://pubmed.ncbi.nlm.nih.gov/38499457/
https://www.targetedonc.com/view/phase-3-trial-of-pracinostat-plus-azacitidine-combination-in-aml-discontinued
https://www.smolecule.com/products/s548552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Conclusions for Researchers

The PRIMULA trial provides a critical case study in drug development for AML. The well-controlled, large-

scale Phase 3 trial failed to confirm the promising efficacy signals observed in the earlier Phase 2 study,

despite targeting a rational epigenetic pathway combination. This outcome highlights the inherent risks in

drug development and the critical importance of Phase 3 validation. For researchers, this underscores that

pre-clinical synergy and Phase 2 response rates do not always translate into overall survival benefits,

even in patient populations with high unmet need.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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